molecular formula C14H30 B3050319 5-Methyltridecane CAS No. 25117-31-1

5-Methyltridecane

Cat. No.: B3050319
CAS No.: 25117-31-1
M. Wt: 198.39 g/mol
InChI Key: NFWBQMAWXUZCRJ-UHFFFAOYSA-N
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Description

5-Methyltridecane is an organic compound with the molecular formula C₁₄H₃₀ . It is a branched alkane, specifically a methyl-substituted tridecane. This compound is part of the larger family of hydrocarbons and is known for its presence in various natural sources and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyltridecane typically involves the alkylation of tridecane with a methyl group. One common method is the Friedel-Crafts alkylation, where tridecane is reacted with a methyl halide (such as methyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound can be achieved through catalytic cracking and hydroisomerization of longer-chain hydrocarbons. These processes involve breaking down larger molecules into smaller ones and rearranging the carbon skeleton to introduce branching. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyltridecane primarily undergoes reactions typical of alkanes, including:

    Oxidation: In the presence of oxygen and a catalyst, this compound can be oxidized to form alcohols, aldehydes, and carboxylic acids.

    Reduction: Although less common, reduction reactions can occur under specific conditions, typically involving hydrogenation.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common for alkanes.

Common Reagents and Conditions

    Oxidation: Catalysts like platinum or palladium and conditions such as elevated temperatures and pressures.

    Reduction: Hydrogen gas in the presence of a metal catalyst like nickel.

    Substitution: Halogens (chlorine or bromine) and ultraviolet light or heat to initiate the reaction.

Major Products

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

5-Methyltridecane has various applications in scientific research:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.

    Biology: Studied for its role in the chemical communication of certain insects and plants.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of lubricants, solvents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyltridecane depends on its application. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways. For example, in insect communication, it acts as a pheromone, binding to olfactory receptors and triggering behavioral responses.

Comparison with Similar Compounds

Similar Compounds

    Tridecane: A straight-chain alkane with the formula C₁₃H₂₈.

    2-Methyltridecane: Another branched alkane with a methyl group at the second carbon.

    Pentadecane: A longer-chain alkane with the formula C₁₅H₃₂.

Uniqueness

5-Methyltridecane is unique due to its specific branching, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This branching can also affect its biological activity and industrial applications, making it distinct from its straight-chain and differently branched counterparts.

Properties

IUPAC Name

5-methyltridecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30/c1-4-6-8-9-10-11-13-14(3)12-7-5-2/h14H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWBQMAWXUZCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058649
Record name 5-Methyltridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25117-31-1
Record name 5-Methyltridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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